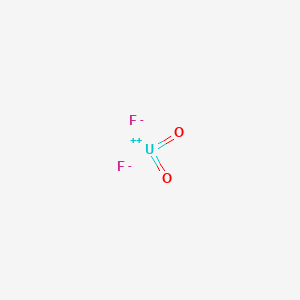
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an amino group and a chlorine atom attached to a benzimidamide core. This compound is often used in research due to its reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chlorobenzenecarboximidamide dihydrochloride typically involves the reaction of 2-Amino-6-chlorobenzimidazole with hydrochloric acid. The process can be summarized as follows:
Starting Material: 2-Amino-6-chlorobenzimidazole.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Including recrystallization and filtration to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Dechlorinated compounds.
Substitution Products: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial and anticancer agent.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-chlorobenzenecarboximidamide dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in cellular processes.
Pathways Involved: It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chlorobenzothiazole: Similar structure but contains a sulfur atom instead of an amide group.
2-Amino-6-chloropyrimidine: Contains a pyrimidine ring instead of a benzimidamide core.
2-Amino-6-chlorobenzoxazole: Contains an oxygen atom in the ring structure.
Uniqueness
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is unique due to its specific combination of an amino group and a chlorine atom attached to a benzimidamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H10Cl3N3 |
|---|---|
Molecular Weight |
242.5 g/mol |
IUPAC Name |
2-amino-6-chlorobenzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C7H8ClN3.2ClH/c8-4-2-1-3-5(9)6(4)7(10)11;;/h1-3H,9H2,(H3,10,11);2*1H |
InChI Key |
GFDHRKOVNQEVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=N)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Acetyl-methyl-amino)-methyl]-4-amino-N-methyl-N-(1-methyl-1H-indol-2-ylmethyl)-benzamide](/img/structure/B8534669.png)


![(6-Chloro-1H-indol-3-yl)[4-(2-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B8534683.png)
![4-Oxo-4-[[5-(trifluoromethyl)-2-pyridyl]amino]butanoic acid](/img/structure/B8534691.png)






